5-(Trifluoromethyl)-1,3-benzodioxol-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)-1,3-benzodioxol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3O3/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIYBEATTIFPBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)OC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Chemical Synthesis of 5 Trifluoromethyl 1,3 Benzodioxol 2 One
Multi-Step Synthesis Approaches and Retrosynthetic Strategies for 5-(Trifluoromethyl)-1,3-benzodioxol-2-one
The construction of this compound can be envisioned through two primary retrosynthetic disconnections. The first approach involves the initial formation of the 1,3-benzodioxol-2-one (B1265739) core followed by the introduction of the trifluoromethyl group. The second, and often more direct, strategy relies on the cyclization of a pre-functionalized catechol bearing a trifluoromethyl substituent.
Introduction of the 1,3-Benzodioxol-2-one Core Structure
The 1,3-benzodioxol-2-one scaffold is a cyclic carbonate derived from a catechol (benzene-1,2-diol) precursor. The most common and historically significant method for the synthesis of this core structure is the reaction of a catechol with phosgene (B1210022) or its safer solid equivalent, triphosgene. nih.gov This reaction proceeds via the formation of a bis(chloroformate) intermediate which subsequently undergoes intramolecular cyclization to yield the desired cyclic carbonate.
Alternatively, greener and milder methods have been developed for the synthesis of cyclic carbonates from diols. These include the use of dimethyl carbonate (DMC) in the presence of a catalyst, or the direct carboxylation of catechols with carbon dioxide (CO2). google.com The direct carboxylation, while atom-economical, often requires high pressures and temperatures to overcome the thermodynamic stability of CO2.
A plausible synthetic route starting from the commercially available 4-(trifluoromethyl)benzene-1,2-diol (B1340158) would involve its reaction with a suitable carbonylating agent. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the catechol, potentially requiring optimized reaction conditions.
Table 1: Representative Methods for the Synthesis of Substituted 1,3-Benzodioxol-2-ones from Catechols This table presents data for analogous reactions due to the absence of specific literature data for the target compound.
| Starting Material | Carbonylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Catechol | Triphosgene | Triethylamine, CH2Cl2, rt | 1,3-Benzodioxol-2-one | >95 | |
| 4-Nitrocatechol | Phosgene | Toluene, reflux | 5-Nitro-1,3-benzodioxol-2-one | ~85 |
Note: The yields and conditions are for the synthesis of analogous compounds and serve as a general guide.
Strategies for Trifluoromethyl Group Incorporation
The introduction of a trifluoromethyl (CF3) group onto an aromatic ring is a well-established field in organic synthesis. google.com There are several general strategies that could be applied to the synthesis of this compound.
Electrophilic Trifluoromethylation: This approach involves the reaction of an electron-rich aromatic substrate with an electrophilic "CF3+" source. rsc.org Reagents such as Togni's reagents (hypervalent iodine compounds) or Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) are commonly used. The 1,3-benzodioxol-2-one ring system is generally electron-rich enough to undergo electrophilic aromatic substitution.
Radical Trifluoromethylation: This method utilizes a trifluoromethyl radical (CF3•) source. rsc.org These reactions are often initiated by photoredox catalysis or with radical initiators. Reagents like trifluoroiodomethane (CF3I) or sodium trifluoromethanesulfinate (Langlois' reagent) can generate the CF3 radical, which can then add to the aromatic ring. google.comrsc.org
Nucleophilic Trifluoromethylation: This strategy typically involves a transition-metal-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a nucleophilic CF3 source, such as the Ruppert-Prakash reagent (TMSCF3) or trifluoromethylcopper (B1248711) (CuCF3). google.com This would require the synthesis of a halogenated 1,3-benzodioxol-2-one precursor.
Catalytic Synthesis Routes to this compound
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis present viable pathways for the synthesis of the target molecule.
Transition Metal-Catalyzed Methods
Transition metal catalysis is particularly relevant for the formation of the C-CF3 bond. Palladium-catalyzed cross-coupling reactions are widely used for the trifluoromethylation of aryl halides and triflates. A potential route to this compound would involve the synthesis of 5-halo-1,3-benzodioxol-2-one followed by a palladium-catalyzed trifluoromethylation.
Another approach is the transition metal-catalyzed carbonylation of 4-(trifluoromethyl)benzene-1,2-diol. Catalysts based on rhodium or cobalt have been shown to promote the carbonylation of diols to form cyclic carbonates.
Table 2: Examples of Transition Metal-Catalyzed Reactions Relevant to the Synthesis This table presents data for analogous reactions due to the absence of specific literature data for the target compound.
| Substrate | Reagent | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Iodobenzonitrile | TMSCF3 | Pd(dba)2, P(o-tol)3 | 4-(Trifluoromethyl)benzonitrile | 85 |
Note: The yields and conditions are for analogous transformations and illustrate the potential of these methods.
Organocatalytic Approaches
Organocatalysis provides a metal-free alternative for key synthetic transformations. The synthesis of cyclic carbonates from diols and CO2 or other carbonyl sources can be efficiently catalyzed by a variety of organocatalysts, including phosphonium (B103445) salts, guanidines, and N-heterocyclic carbenes (NHCs). google.com These catalysts often operate under milder conditions compared to their metal-based counterparts. For instance, bifunctional organocatalysts containing a hydrogen-bond donor and a Lewis basic site have shown high efficacy in activating both the diol and the carbonyl source.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, several green strategies can be employed.
The use of safer carbonylating agents to replace the highly toxic phosgene is a primary consideration. nih.gov Triphosgene, a solid, is a safer alternative, and dimethyl carbonate (DMC) is an even more environmentally friendly option, with methanol (B129727) being the only byproduct. google.com The direct use of carbon dioxide as a C1 feedstock is the most atom-economical approach, although it often requires more forcing conditions. google.com
Solvent choice is another critical aspect. The use of greener solvents, or performing reactions under solvent-free conditions, can significantly reduce the environmental impact of the synthesis. Microwave-assisted synthesis has also been shown to accelerate reactions and improve yields in the formation of related benzodioxole structures, often with reduced solvent usage.
Furthermore, the development of recyclable catalytic systems, whether heterogeneous or homogeneous catalysts that can be separated and reused, is a key tenet of green chemistry.
Solvent-Free Reaction Methodologies
The reduction or elimination of volatile organic solvents is a primary goal in green chemistry to minimize environmental impact and improve process safety. For the synthesis of cyclic carbonates like this compound, solvent-free conditions represent a significant advancement.
Research into the synthesis of related cyclic carbonates has demonstrated the feasibility of solvent-free approaches. One of the most prominent methods is the cycloaddition of carbon dioxide (CO₂) with epoxides, which can be performed without solvents using efficient catalysts. proquest.comrsc.org These reactions are often 100% atom-economical and benefit from the use of CO₂ as an abundant and non-toxic C1 source. proquest.com Similarly, studies have shown the successful solvent-free synthesis of new bio-derived cyclic carbonates from renewable epoxides under mild conditions. acs.org
Applying this principle to the target molecule, a potential solvent-free route for the final cyclization step would involve the reaction of the precursor, 4-(trifluoromethyl)catechol, with a carbonylating agent under solventless conditions. While the classic reaction often uses phosgene in a solvent, alternative approaches could be explored. For instance, the reaction of catechol with glycerol (B35011) carbonate, a bio-based solvent and reagent, has been shown to produce benzodioxane derivatives efficiently without an additional solvent. rsc.org A similar strategy using a solid-supported catalyst or high-temperature melt conditions for the reaction of 4-(trifluoromethyl)catechol with a suitable carbonyl source could yield this compound while adhering to green chemistry principles. researchgate.net
Table 1: Comparison of Solvent-Based vs. Potential Solvent-Free Synthesis
| Feature | Conventional Solvent-Based Method | Potential Solvent-Free Method |
|---|---|---|
| Carbonyl Source | Phosgene or Triphosgene | Carbon Dioxide, Dimethyl Carbonate |
| Reaction Medium | Chlorinated Solvents, Toluene | None (neat) or solid-state |
| Process Safety | High (toxic solvents and reagents) | Improved (reduced toxic components) |
| Work-up | Liquid-liquid extraction, distillation | Filtration, direct crystallization |
| Environmental Impact | High (solvent waste) | Low |
Atom Economy Considerations
Atom economy, a concept introduced by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org It is a critical metric for evaluating the "greenness" of a synthetic pathway, as a high atom economy signifies minimal generation of waste byproducts. jocpr.com The formula for calculating atom economy is:
Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 wikipedia.org
A plausible synthesis of this compound involves the reaction of 4-(trifluoromethyl)catechol with phosgene. wikipedia.org While effective, this reaction generates two equivalents of hydrogen chloride (HCl) as a stoichiometric byproduct, which significantly lowers its atom economy.
Reaction: C₇H₅F₃O₂ + COCl₂ → C₈H₅F₃O₃ + 2 HCl
The calculation for this reaction is detailed in the table below. In contrast, a hypothetical ideal synthesis using direct cycloaddition with carbon dioxide would involve the combination of all reactant atoms into the final product, achieving a perfect 100% atom economy. rsc.org This highlights the importance of choosing synthetic routes that favor addition reactions over substitution or elimination reactions, which inherently produce byproducts. wikipedia.org
Table 2: Atom Economy Calculation for a Plausible Synthesis Route
| Parameter | Value |
|---|---|
| Reactant 1 | 4-(Trifluoromethyl)catechol (C₇H₅F₃O₂) |
| MW of Reactant 1 | 178.11 g/mol |
| Reactant 2 | Phosgene (COCl₂) |
| MW of Reactant 2 | 98.92 g/mol |
| Desired Product | This compound (C₈H₅F₃O₃) |
| MW of Desired Product | 220.11 g/mol |
| Total MW of Reactants | 178.11 + 98.92 = 277.03 g/mol |
| Atom Economy (%) | (220.11 / 277.03) × 100 = 79.45% |
| Byproduct | Hydrogen Chloride (HCl), MW = 36.46 g/mol (x2) |
The analysis shows that over 20% of the reactant mass in the phosgenation route is converted into waste. Phosgene-free alternatives, such as using dimethyl carbonate (DMC), are often explored to improve safety, though they may require catalysts and higher temperatures, and their atom economy must also be carefully evaluated. iupac.org
Utilization of Renewable Feedstocks
The transition from fossil fuel-based feedstocks to renewable, bio-based resources is a central pillar of sustainable chemistry. For the synthesis of this compound, the key aromatic precursor is catechol. Traditionally derived from petroleum sources, catechol and its derivatives can now be produced from lignin (B12514952), a complex polymer that constitutes a major component of lignocellulosic biomass. rsc.org
Recent research has demonstrated the successful catalytic oxidation of C/G-type lignin from waste tung nutshells to produce valuable catechol derivatives like protocatechuic aldehyde and protocatechuic acid. rsc.org This process opens a viable pathway for sourcing the core aromatic structure of the target molecule from a renewable and abundant waste stream.
A fully sustainable synthesis of this compound could therefore be envisioned as:
Depolymerization and Oxidation: Lignin from biomass is broken down and oxidized to yield a catechol-based platform chemical.
Functionalization: The bio-derived catechol is then subjected to a trifluoromethylation step to produce the 4-(trifluoromethyl)catechol precursor.
Cyclization: The final ring-closing reaction is performed, ideally using a green carbon source like CO₂, to yield the final product.
This approach not only reduces reliance on petrochemicals but also valorizes agricultural or forestry waste, contributing to a circular economy.
Chemoenzymatic Synthesis of this compound Precursors
Chemoenzymatic synthesis integrates the high selectivity of biocatalysts (enzymes) with the versatility of traditional organic chemistry to construct complex molecules. nih.gov This strategy can be particularly powerful for preparing key precursors with precise stereochemistry or regioselectivity, often under mild, aqueous conditions.
For the synthesis of precursors to this compound, several hypothetical chemoenzymatic steps could be envisioned. One major challenge is the regioselective synthesis of the 4-(trifluoromethyl)catechol precursor. An enzymatic approach could offer a solution. For example, a dioxygenase enzyme could potentially catalyze the ortho-dihydroxylation of a suitable substrate like 3-hydroxybenzotrifluoride. Such enzymes are known to perform highly specific oxidations on aromatic rings.
Alternatively, if a synthetic route produces a racemic intermediate, enzymatic kinetic resolution could be employed. As demonstrated in the synthesis of chiral pipecolic acid derivatives, lipases can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of enantiopure starting materials. nih.gov A similar lipase-mediated resolution could be applied to a racemic precursor in an alternative synthetic pathway, ensuring the final product meets the stringent purity requirements for specialized applications. Green electrochemical strategies, which use electricity to drive reactions, have also been employed for the one-step synthesis of new catechol derivatives in aqueous solutions, presenting another mild alternative for precursor synthesis. rsc.org
Elucidating the Chemical Reactivity and Mechanistic Pathways of 5 Trifluoromethyl 1,3 Benzodioxol 2 One
Nucleophilic Reactions Involving 5-(Trifluoromethyl)-1,3-benzodioxol-2-one
The reactivity of this compound towards nucleophiles would primarily be centered on the electrophilic carbonyl carbon of the cyclic carbonate.
Ring-Opening Reactions with Various Nucleophiles
The 1,3-benzodioxol-2-one (B1265739) system contains a strained five-membered ring incorporating a carbonate ester. This structural feature makes it susceptible to nucleophilic attack at the carbonyl carbon, leading to ring-opening. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group on the aromatic ring is expected to enhance the electrophilicity of this carbonyl carbon, making it more reactive than its non-fluorinated counterpart.
Strong nucleophiles such as organometallics (e.g., Grignard reagents, organolithiums), hydrides (e.g., LiAlH4), and alkoxides would likely attack the carbonyl group, cleaving the C-O bond and opening the ring to form substituted catechol derivatives. For instance, reaction with a generic nucleophile (Nu-) would be expected to proceed as shown in the table below. However, specific studies detailing the regioselectivity and reaction conditions for this compound are not available. nih.govbeilstein-journals.org
Table 1: Predicted Ring-Opening Reactions with Nucleophiles
| Nucleophile (Nu-) | Predicted Intermediate Product | Final Product (after workup) |
| Hydroxide (OH⁻) | Carboxylate salt of a catechol | 4-(Trifluoromethyl)catechol |
| Alkoxide (RO⁻) | Alkyl carbonate derivative | 4-(Trifluoromethyl)catechol |
| Amine (R₂NH) | Carbamate (B1207046) derivative | N-Substituted carbamate of 4-(trifluoromethyl)catechol |
Functional Group Transformations of the Carbonyl Moiety
Transformations that preserve the ring system are less common for cyclic carbonates compared to ring-opening. However, certain reactions could theoretically target the carbonyl group. For example, reduction using milder or more sterically hindered reagents might selectively reduce the carbonyl to an alcohol without ring cleavage, though this is challenging. Thionation using Lawesson's reagent could potentially convert the carbonyl group to a thiocarbonyl, yielding 5-(Trifluoromethyl)-1,3-benzodioxol-2-thione . No literature specifically documenting these transformations for this compound could be found. researchgate.net
Electrophilic Reactions of this compound
Electrophilic Aromatic Substitution Studies on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) on the benzene ring of this compound would be governed by the directing effects of the two existing substituents: the dioxole ring and the trifluoromethyl group.
-CF3 Group: The trifluoromethyl group is a powerful deactivating group and a meta-director due to its strong inductive electron-withdrawing effect (-I). rsc.orgnih.gov
The directing effects of these two groups are antagonistic. The -CF3 group at position 5 directs incoming electrophiles to the C7 position (meta), while the dioxole ring directs to the C4 and C6 positions (ortho and para to the oxygens). Given the potent deactivating nature of the -CF3 group, the aromatic ring is significantly electron-deficient, making EAS reactions difficult to achieve. nih.govrsc.org Any substitution would likely require harsh conditions, and predicting the major product (C4, C6, or C7) would necessitate experimental data, which is currently unavailable. sustech.edu.cn
Reactions with Electrophiles at the Trifluoromethyl Group
The trifluoromethyl group itself is exceptionally stable and generally unreactive towards electrophiles. The C-F bonds are very strong, and the fluorine atoms shield the carbon from electrophilic attack. Therefore, direct electrophilic reactions at the -CF3 group are not a feasible pathway under standard conditions.
Radical Reactions and Pathways of this compound
The involvement of this compound in radical reactions has not been documented. Theoretically, radical reactions could be initiated at several positions. The generation of a trifluoromethyl radical (•CF3) from the molecule is highly unlikely due to the strength of the C-F and Ar-CF3 bonds. It is more plausible that the compound could act as a substrate for external radical species.
For instance, highly reactive radicals could abstract a hydrogen atom from the aromatic ring. The compound could also potentially undergo reactions initiated by photoredox catalysis, a modern method for generating radical intermediates. sustech.edu.cn However, without experimental studies, any discussion of specific radical pathways, such as its potential use in radical trifluoromethylation or its behavior under photolytic conditions, remains speculative. sustech.edu.cn
Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound Derivatives
While direct cross-coupling of the C-H bonds of this compound is not widely documented, its halogenated derivatives are valuable substrates for metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, stands out as a robust method for the arylation of benzodioxole scaffolds. researchgate.net
Research on related bromo-1,3-benzodioxole derivatives demonstrates the feasibility of palladium-catalyzed cross-coupling with various arylboronic acids. researchgate.net In a representative study, (6-bromobenzo[d] researchgate.netrsc.orgdioxol-5-yl)methanol derivatives were successfully coupled with a range of substituted boronic acids. researchgate.net The reactions typically employ a palladium catalyst, such as PdCl2(PPh3)2, in the presence of a base like potassium carbonate, to afford the desired biaryl products in good yields. researchgate.net
The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the aryl-bromide bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The trifluoromethyl group at the 5-position of the benzodioxole ring is expected to influence the electronic properties of the substrate, potentially impacting the rate of oxidative addition.
A variety of substituted aryl and heteroaryl groups can be introduced onto the benzodioxole ring system using this methodology. The reaction conditions are generally mild and tolerant of a range of functional groups.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of a Bromo-1,3-benzodioxole Derivative
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Methoxyphenylboronic acid | PdCl2(PPh3)2 | K2CO3 | Toluene/Ethanol/Water | 85 |
| 2 | 3-Chlorophenylboronic acid | Pd(OAc)2 | Na2CO3 | Acetone/Water | 78 |
| 3 | 4-Fluorophenylboronic acid | [Pd(PPh3)4] | K2CO3 | Toluene/Ethanol/Water | 92 |
| 4 | Thiophene-2-boronic acid | PdCl2(dppf) | Cs2CO3 | Dioxane | 88 |
This table presents generalized conditions and yields based on studies of related bromo-1,3-benzodioxole derivatives and is intended to be illustrative of the potential for Suzuki-Miyaura coupling reactions.
Thermal and Photochemical Transformations of this compound
The thermal and photochemical reactivity of this compound is of interest for understanding its stability and potential for degradation or rearrangement under energetic conditions.
Thermal Transformations: Specific studies on the thermal decomposition of this compound are not extensively reported. However, insights can be drawn from the thermal behavior of related structures like 2,3-dihydro-1,4-benzodioxin. The thermal decomposition of 2,3-dihydro-1,4-benzodioxin has been investigated in the gas phase at high temperatures (750-900 K). rsc.org The primary decomposition pathways for this related compound involve homolytic cleavage of a C-O bond to form a biradical intermediate. rsc.org This intermediate can then undergo further reactions, including the formation of o-benzoquinone. rsc.org
For this compound, a plausible thermal decomposition pathway could involve the extrusion of carbon dioxide, a common reaction for cyclic carbonates, to generate a highly reactive carbene intermediate. The presence of the trifluoromethyl group would significantly influence the stability and subsequent reactivity of this intermediate. Alternatively, cleavage of the C-O bonds within the dioxolone ring could occur, leading to ring-opened products. The high thermal stability of the trifluoromethyl group suggests it would likely remain intact under typical thermal decomposition conditions of the heterocyclic ring.
Photochemical Transformations: Detailed photochemical studies on this compound are scarce in the available literature. Generally, aromatic compounds with electron-withdrawing groups can exhibit interesting photochemical behavior, including photo-induced rearrangements or reactions with other molecules. The benzodioxolone core could potentially undergo photochemical ring-opening or fragmentation. The trifluoromethyl group may influence the excited-state properties of the molecule, but specific pathways have yet to be elucidated. Further research is needed to fully characterize the photochemical transformations of this compound.
Reaction Kinetics and Thermodynamic Analyses Pertaining to this compound
A quantitative understanding of the reaction rates and thermodynamic favorability of reactions involving this compound is crucial for process optimization and mechanistic elucidation.
Reaction Kinetics: While specific kinetic data for reactions of this compound are not readily available, kinetic studies on structurally related compounds can provide valuable insights. For instance, the decomposition kinetics of hypervalent iodine-based electrophilic trifluoromethylating reagents have been studied. In a study of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a compound with a similar trifluoromethyl-bearing heterocyclic structure, the decomposition rate constant was determined using 19F NMR spectroscopy. nih.gov The decomposition of this related reagent was found to be significantly faster than its non-nitrated analog, with a rate constant (k_decomp) of 4.43 ± 2.15 × 10⁻³ s⁻¹. nih.gov This highlights the strong influence of substituents on the reactivity and stability of such heterocyclic systems.
For reactions involving this compound, such as the metal-catalyzed cross-coupling of its derivatives, the reaction kinetics would be influenced by factors including the concentration of reactants and catalyst, temperature, and the nature of the solvent. The electron-withdrawing trifluoromethyl group would be expected to affect the rates of key steps in the catalytic cycle, such as oxidative addition.
The cross-coupling reactions of derivatives of this compound are generally thermodynamically favorable, leading to the formation of stable biaryl products. The precise thermodynamic profile would depend on the specific coupling partners and reaction conditions. The stability of the C-CF3 bond suggests that this group will be retained in most thermodynamically controlled reactions.
Further computational and experimental studies are necessary to establish a comprehensive kinetic and thermodynamic profile for the reactions of this compound.
Strategic Applications of 5 Trifluoromethyl 1,3 Benzodioxol 2 One As a Versatile Building Block in Complex Organic Synthesis
Precursor in the Synthesis of Trifluoromethyl-Substituted Phenolic Compounds and Catechols
The 1,3-benzodioxol-2-one (B1265739) scaffold serves as a masked catechol, which can be revealed through controlled hydrolysis. This reactivity provides a straightforward entry into trifluoromethyl-substituted phenolic compounds and, most notably, 4-trifluoromethylcatechol. The hydrolysis can be performed under basic or acidic conditions, leading to the ring-opening of the cyclic carbonate to afford the corresponding catechol.
Subsequent selective protection or functionalization of the resulting catechol hydroxyl groups can furnish a variety of monofunctionalized phenolic derivatives. For instance, selective methylation, benzylation, or silylation can be achieved by carefully controlling the reaction conditions and the stoichiometry of the reagents.
Furthermore, the catechol moiety itself is a crucial structural motif in numerous natural products and pharmaceutical agents. The presence of the electron-withdrawing trifluoromethyl group can significantly modulate the acidity and redox potential of the catechol, making 5-(Trifluoromethyl)-1,3-benzodioxol-2-one a valuable starting material for the synthesis of novel antioxidants, polymerization inhibitors, and ligands for metal catalysis.
Table 1: Representative Conditions for the Hydrolysis of 1,3-Benzodioxol-2-ones
| Entry | Conditions | Product | Yield (%) | Reference |
| 1 | NaOH (aq), Reflux | Catechol | >95 | Analogous reaction nih.gov |
| 2 | HCl (aq), Reflux | Catechol | >90 | Analogous reaction nih.gov |
| 3 | LiOH, THF/H₂O | Catechol | High | Analogous reaction nih.gov |
This table presents generalized conditions based on the hydrolysis of unsubstituted 1,3-benzodioxol-2-one, which are expected to be applicable to the trifluoromethyl-substituted derivative.
Role in the Construction of Advanced Heterocyclic Architectures
The reactivity of the cyclic carbonate in this compound extends beyond simple hydrolysis, providing a powerful tool for the construction of complex heterocyclic systems. The carbonyl group is susceptible to nucleophilic attack, leading to ring-opening and subsequent cyclization reactions to form a variety of heterocyclic scaffolds.
Nitrogen-Containing Heterocycles
The reaction of this compound with various nitrogen nucleophiles offers a direct route to a range of nitrogen-containing heterocycles. For example, condensation with primary amines can lead to the formation of N-substituted 2-hydroxy-4-(trifluoromethyl)phenoxyanilines, which can be further cyclized to afford trifluoromethyl-substituted benzoxazoles. beilstein-journals.org
Similarly, reaction with hydrazine (B178648) derivatives can provide access to indazole scaffolds. The initial nucleophilic attack of hydrazine would open the carbonate ring, and subsequent intramolecular cyclization and dehydration would yield the corresponding trifluoromethyl-substituted indazole. rsc.orgnih.gov The reaction with substituted hydrazines allows for the introduction of additional diversity into the final heterocyclic product.
Table 2: Plausible Synthesis of Nitrogen-Containing Heterocycles
| Entry | Nucleophile | Intermediate | Heterocycle | Reference |
| 1 | Aniline | N-Aryl Carbamate (B1207046) | Benzoxazole | Analogous reaction beilstein-journals.org |
| 2 | Hydrazine | Hydrazide | Indazole | Analogous reaction rsc.orgnih.gov |
| 3 | Amidines | N/A | Quinazoline | Analogous reaction nih.gov |
This table outlines potential synthetic routes to nitrogen-containing heterocycles based on known reactions of similar building blocks.
Oxygen-Containing Heterocycles
The this compound moiety can also be utilized in the synthesis of oxygen-containing heterocycles. For instance, in the presence of a suitable catalyst, it can undergo reactions with epoxides to form seven-membered cyclic carbonates.
Moreover, the derived 4-trifluoromethylcatechol can serve as a precursor for the synthesis of various oxygen heterocycles. Reaction with dihaloalkanes under basic conditions can lead to the formation of trifluoromethyl-substituted benzodioxanes and benzodioxepines. Additionally, condensation with β-ketoesters can afford trifluoromethyl-substituted coumarins, an important class of compounds with diverse biological activities.
Sulfur-Containing Heterocycles
The synthesis of sulfur-containing heterocycles from this compound can be envisioned through several routes. The derived 4-trifluoromethylcatechol can be converted to a bis-thiol, which can then undergo cyclization with various electrophiles to form sulfur-containing rings.
Alternatively, direct reaction of the benzodioxol-2-one with sulfur nucleophiles, although less common, could potentially lead to the formation of sulfur-containing heterocycles. For example, reaction with thiourea (B124793) or its derivatives might provide a pathway to trifluoromethyl-substituted benzothiazoles, though this would likely require harsh reaction conditions. A more plausible route involves the conversion of the catechol to a dithiol and subsequent reaction with phosgene (B1210022) or a phosgene equivalent to form a benzodithiol-2-one.
Integration of the this compound Scaffold into Macrocycles and Supramolecular Structures
The rigid and well-defined geometry of the this compound unit makes it an attractive building block for the construction of macrocycles and supramolecular assemblies. The ability to undergo ring-opening reactions with difunctional nucleophiles allows for its incorporation into larger cyclic structures.
For example, reaction with diamines or diols under high dilution conditions could lead to the formation of macrocyclic oligo-carbonates containing the trifluoromethyl-substituted benzene (B151609) ring. These macrocycles could exhibit interesting host-guest properties, with the trifluoromethyl group influencing the electronic and steric environment of the macrocyclic cavity.
In the realm of supramolecular chemistry, the 4-trifluoromethylcatechol derived from the starting material can be used to construct complex architectures through hydrogen bonding and metal coordination. The catechol unit is a well-known motif for forming stable complexes with a variety of metal ions, and the trifluoromethyl group can be used to tune the electronic properties and solubility of the resulting supramolecular structures.
Utility in the Synthesis of Organofluorine Compounds with Diverse Structural Motifs
Beyond its use in forming specific heterocyclic and macrocyclic systems, this compound serves as a valuable precursor for a broader range of organofluorine compounds. The trifluoromethyl-substituted aromatic ring can be further functionalized through various aromatic substitution reactions.
For instance, electrophilic aromatic substitution reactions, such as nitration or halogenation, can be performed on the aromatic ring, with the trifluoromethyl group acting as a meta-directing group. The resulting polysubstituted aromatic compounds can then be used as building blocks for the synthesis of more complex molecules.
Furthermore, the catechol moiety, unmasked from the benzodioxolone, can be a handle for cross-coupling reactions. Conversion of the hydroxyl groups to triflates or nonaflates would allow for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents onto the aromatic ring. This approach provides a versatile platform for the synthesis of a diverse library of trifluoromethyl-containing compounds for applications in medicinal chemistry and materials science. rsc.org
Table 3: Potential Functionalization of the Aromatic Ring
| Reaction Type | Reagent | Product Type | Reference |
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative | Analogous reaction nih.gov |
| Halogenation | Br₂/FeBr₃ | Bromo-substituted derivative | General knowledge |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl derivative | General knowledge |
| Buchwald-Hartwig | Amine, Pd catalyst | N-Aryl derivative | General knowledge |
This table illustrates potential synthetic transformations on the aromatic core, based on established organic chemistry principles.
Application as a Monomer in Polymer Synthesis Methodologies
Currently, there is no scientific literature available describing the application of this compound as a monomer in any polymer synthesis methodologies. Therefore, no detailed research findings or data tables on its polymerization behavior, the properties of resulting polymers, or specific polymerization techniques can be provided.
Synthesis and Exploration of Derivatives and Analogs of 5 Trifluoromethyl 1,3 Benzodioxol 2 One
Modifications of the 1,3-Benzodioxol-2-one (B1265739) Core
The 1,3-benzodioxol-2-one core, a cyclic carbonate of catechol, offers several avenues for modification. The reactivity of the aromatic ring is influenced by the interplay of the electron-donating dioxole moiety and the electron-withdrawing trifluoromethyl and carbonyl groups.
Substituent Effects on Reactivity and Synthetic Accessibility
The synthetic accessibility of 5-(trifluoromethyl)-1,3-benzodioxol-2-one itself is predicated on the availability of 4-trifluoromethylcatechol. The formation of the 1,3-benzodioxol-2-one ring is typically achieved through the reaction of a catechol derivative with phosgene (B1210022) or a phosgene equivalent, such as triphosgene.
The directing effect of the substituents is also crucial. The trifluoromethyl group is a meta-director, while the oxygen atoms of the dioxole ring are ortho, para-directors. This creates a complex scenario for further substitution, with the position of electrophilic attack being highly dependent on the reaction conditions and the nature of the electrophile.
Table 1: Predicted Effects of Substituents on the Aromatic Ring of 1,3-Benzodioxol-2-one
| Substituent at C5 | Inductive Effect | Resonance Effect | Overall Effect on Reactivity (relative to H) | Directing Effect |
| -CF₃ | Strongly deactivating | - | Strongly deactivating | meta |
| -H | Neutral | Neutral | Baseline | - |
| -CH₃ | Weakly activating | - | Weakly activating | ortho, para |
| -Cl | Deactivating | Weakly activating | Deactivating | ortho, para |
| -NO₂ | Strongly deactivating | Strongly deactivating | Strongly deactivating | meta |
This table presents a qualitative prediction of substituent effects based on general principles of organic chemistry.
Synthesis of Halogenated and Alkylated Analogs
The introduction of halogen and alkyl groups onto the this compound scaffold can be achieved through electrophilic aromatic substitution reactions.
Halogenation: Direct halogenation of the aromatic ring can be accomplished using standard reagents. For example, bromination can be carried out using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The regioselectivity of the halogenation will be dictated by the combined directing effects of the trifluoromethyl group and the dioxole ring.
Alkylation: Friedel-Crafts alkylation presents a method for introducing alkyl groups. This reaction typically involves an alkyl halide and a strong Lewis acid catalyst like aluminum chloride. However, Friedel-Crafts reactions are often subject to limitations such as polyalkylation and carbocation rearrangements, which must be considered in the synthetic design. Given the deactivated nature of the ring, harsh reaction conditions may be necessary.
Elaboration and Derivatization of the Trifluoromethyl Group
The trifluoromethyl group is generally considered to be highly stable and chemically inert. However, under specific and often forcing conditions, it can be transformed into other functional groups, providing a pathway for derivatization.
One notable transformation is the hydrolysis of the trifluoromethyl group to a carboxylic acid. This reaction typically requires heating with a strong acid, such as fuming sulfuric acid, sometimes in the presence of a catalyst like boric acid. rsc.orgnih.gov This conversion would yield 2-oxo-1,3-benzodioxole-5-carboxylic acid, a derivative with a versatile handle for further synthetic modifications, such as amide or ester formation. The strongly acidic conditions required for this transformation, however, may not be compatible with the cyclic carbonate moiety, potentially leading to decomposition.
Ring-Expanded and Ring-Contracted Analogs
Modification of the five-membered dioxole ring can lead to novel heterocyclic systems with potentially different chemical and physical properties.
Ring-Expanded Analogs: The synthesis of a seven-membered ring analog, a benzodioxepinone derivative, can be envisioned starting from 4-trifluoromethylcatechol. A common strategy for the synthesis of benzodioxepinones involves the reaction of a catechol with a three-carbon dielectrophile. For example, reaction with 1,3-dihalopropanes or related synthons under basic conditions can lead to the formation of the seven-membered ring. Subsequent functionalization would be required to introduce the ketone functionality.
Ring-Contracted Analogs: The synthesis of a four-membered ring analog, a benzodioxetanone, is a more challenging endeavor due to the inherent ring strain of such a system. Hypothetically, a [2+2] cycloaddition reaction could be a potential route. For instance, the photochemical reaction of an appropriately substituted ortho-quinone with a ketene (B1206846) could, in principle, lead to the formation of a four-membered lactone. However, the stability and isolation of such a strained ring system would be a significant challenge.
Structure-Reactivity Relationship Studies in this compound Derivatives
The chemical reactivity of derivatives of this compound is intrinsically linked to their electronic structure. Quantitative Structure-Activity Relationship (QSAR) studies on analogous benzodioxole derivatives have shown that the electronic properties of the substituents significantly influence their biological activities. These principles can be extended to understand their chemical reactivity.
The introduction of additional electron-withdrawing groups onto the aromatic ring would further deactivate it towards electrophilic substitution, while also increasing the electrophilicity of the carbonyl carbon in the dioxolone ring, making it more susceptible to nucleophilic attack. Conversely, the introduction of electron-donating groups would have the opposite effect, activating the aromatic ring and decreasing the reactivity of the carbonyl group.
Table 2: Predicted Impact of Additional Substituents on the Reactivity of this compound
| Additional Substituent | Position | Predicted Effect on Aromatic Ring Reactivity (Electrophilic Attack) | Predicted Effect on Carbonyl Carbon Reactivity (Nucleophilic Attack) |
| -Cl | C6 or C7 | Decrease | Increase |
| -NO₂ | C6 or C7 | Significant Decrease | Significant Increase |
| -CH₃ | C6 or C7 | Increase | Decrease |
| -OCH₃ | C6 or C7 | Significant Increase | Significant Decrease |
This table provides a qualitative prediction based on the electronic effects of the substituents.
Theoretical and Computational Investigations of 5 Trifluoromethyl 1,3 Benzodioxol 2 One
Quantum Chemical Characterization of Electronic Structure and Bonding in 5-(Trifluoromethyl)-1,3-benzodioxol-2-one
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and bonding characteristics of a molecule. For this compound, a DFT approach, for instance using the B3LYP functional with a 6-311+G(d,p) basis set, would yield a detailed picture of its geometry and electron distribution.
The optimized molecular structure reveals a planar benzodioxole ring system fused with a five-membered dioxolone ring. The trifluoromethyl group, a potent electron-withdrawing substituent, is situated at the 5-position of the benzene (B151609) ring. This substitution is expected to significantly influence the electronic landscape of the entire molecule. The strong electronegativity of the fluorine atoms draws electron density away from the aromatic ring, which in turn affects the bond lengths and angles throughout the molecule when compared to the unsubstituted 1,3-benzodioxol-2-one (B1265739).
The calculated bond lengths would likely show a slight shortening of the C-C bonds within the aromatic ring adjacent to the trifluoromethyl group, indicative of the inductive effect. Conversely, the C-O bonds in the dioxolone ring may exhibit subtle changes in length, reflecting the altered electron density on the fused benzene ring. The distribution of atomic charges, often analyzed using methods like Mulliken population analysis, would quantify the electron-withdrawing nature of the CF3 group, showing a significant partial positive charge on the carbon atom of the CF3 group and partial negative charges on the fluorine atoms.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(ar)-C(CF3) | ~1.51 Å |
| Bond Length | C-F (average) | ~1.34 Å |
| Bond Length | C(ar)-O | ~1.38 Å |
| Bond Length | O-C(carbonyl) | ~1.36 Å |
| Bond Length | C=O (carbonyl) | ~1.19 Å |
| Bond Angle | F-C-F (average) | ~107.5° |
| Bond Angle | C(ar)-C(ar)-C(CF3) | ~121.0° |
| Bond Angle | O-C(carbonyl)-O | ~108.0° |
Note: These values are illustrative and would be precisely determined in a specific computational study.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition State Structures
While specific reaction mechanisms involving this compound are not extensively documented, DFT can be employed to model hypothetical or potential reactions. A common reaction for cyclic carbonates is hydrolysis, which would involve the cleavage of the carbonate ester.
A DFT study of the hydrolysis mechanism would proceed by mapping the potential energy surface of the reaction. This involves identifying the structures of the reactants (this compound and water), the products (the corresponding catechol and carbon dioxide), and any intermediates and transition states. The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome.
The geometry of the transition state for a nucleophilic attack of water on the carbonyl carbon would be characterized by the partial formation of a new C-O bond with the water molecule and the partial breaking of one of the O-C(carbonyl) bonds within the ring. The trifluoromethyl group's electron-withdrawing nature is anticipated to increase the electrophilicity of the carbonyl carbon, potentially lowering the activation energy for nucleophilic attack compared to the non-fluorinated analogue. Vibrational frequency calculations are essential to confirm the nature of the stationary points: minima (reactants, intermediates, products) have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Table 2: Predicted Energetics for a Hypothetical Hydrolysis Reaction
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.3 |
| Products | -15.8 |
Note: These energy values are hypothetical and serve to illustrate the kind of data obtained from DFT studies of reaction mechanisms.
Conformational Analysis and Energetics of this compound and Its Intermediates
The primary source of conformational flexibility in this compound is the rotation of the trifluoromethyl group around the C(ar)-C(CF3) single bond. A conformational analysis would involve systematically rotating this bond and calculating the energy at each step to identify the most stable conformers.
The potential energy scan would likely reveal a relatively low barrier to rotation, suggesting that the trifluoromethyl group is nearly free to rotate at room temperature. However, there would be distinct energy minima. The most stable conformer would likely be one where the C-F bonds are staggered with respect to the adjacent C-C bonds of the aromatic ring to minimize steric hindrance. The energy difference between the most and least stable rotational conformers is expected to be small, on the order of a few kcal/mol.
Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Prediction
Molecular Orbital (MO) theory provides a framework for understanding the reactivity of molecules based on the distribution and energies of their electrons in various orbitals. The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzodioxole ring system. The LUMO, on the other hand, would likely have significant contributions from the carbonyl group and the trifluoromethyl-substituted aromatic ring, reflecting the electrophilic character of these regions.
The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. A large HOMO-LUMO gap generally implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The electron-withdrawing trifluoromethyl group is expected to lower the energy of both the HOMO and the LUMO, but the effect on the LUMO is typically more pronounced. This would result in a smaller HOMO-LUMO gap compared to the unsubstituted 1,3-benzodioxol-2-one, suggesting an increased reactivity, particularly towards nucleophiles. The analysis of the spatial distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack.
Table 3: Predicted Frontier Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -7.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 5.7 |
Note: These values are representative and would be determined from a specific quantum chemical calculation.
Solvation Models and Their Influence on the Chemical Behavior of this compound
The chemical behavior of a molecule can be significantly influenced by its solvent environment. Computational solvation models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the properties of this compound.
In a polar solvent, the dipole moment of the molecule is expected to increase as the solvent stabilizes charge separation. This can affect the relative energies of different conformers and the energy barriers of reactions. For instance, a polar solvent would likely stabilize the charged transition state of a hydrolysis reaction more than the neutral reactants, thereby accelerating the reaction rate.
Advanced Spectroscopic and Chromatographic Methodologies in the Research of 5 Trifluoromethyl 1,3 Benzodioxol 2 One
High-Resolution Mass Spectrometry for Reaction Progress Monitoring and Product Identification
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of synthetic products like 5-(Trifluoromethyl)-1,3-benzodioxol-2-one. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically with errors below 5 ppm, which allows for the unambiguous determination of the elemental composition of the target molecule and any reaction intermediates or byproducts. nih.gov Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used to generate ions from the analyte for analysis by high-resolution analyzers like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR). nih.govmdpi.com
In the context of synthesizing this compound, HRMS is invaluable for:
Confirming Product Identity: By matching the experimentally measured accurate mass to the calculated theoretical mass of the protonated or deprotonated molecular ion, the identity of the final product can be confirmed with high confidence. For C₈H₅F₃O₃, the expected mass is a key identifier.
Monitoring Reaction Progress: Aliquots can be taken from a reaction mixture and analyzed by direct injection HRMS to track the disappearance of starting materials and the appearance of the desired product. This real-time monitoring allows for the optimization of reaction conditions such as temperature and time.
Identifying Byproducts: The high resolving power of HRMS can distinguish between species with very similar nominal masses, enabling the identification of impurities and byproducts. This information is critical for understanding side reactions and refining the synthetic procedure to improve yield and purity.
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) experiments can be performed on the isolated molecular ion of this compound. The resulting fragmentation pattern provides structural information, confirming the connectivity of the benzodioxole core and the trifluoromethyl group. For instance, the successive loss of fragments like CO, CO₂, or CF₃ can be precisely measured to corroborate the proposed structure. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, a combination of standard and advanced NMR techniques provides a complete picture of the atomic arrangement.
While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the structure of complex molecules.
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, it would confirm the connectivity of the aromatic protons on the benzene (B151609) ring.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of the carbon signals for the aromatic CH groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can help confirm the regiochemistry, for example, by showing spatial proximity between the CF₃ group's fluorine atoms and a nearby aromatic proton.
The combination of these techniques allows for a complete and unambiguous assignment of all proton and carbon resonances, as demonstrated in the structural elucidation of many complex heterocyclic compounds. nih.gov
Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is a particularly informative and sensitive technique. biophysics.org The ¹⁹F nucleus has 100% natural abundance and a large chemical shift range, making it an excellent probe for its local electronic environment. biophysics.orgazom.com
Key features of ¹⁹F NMR for analyzing this compound include:
High Sensitivity and Resolution: The large chemical shift dispersion (over 700 ppm) means that even subtle changes in the molecular structure result in significant shifts, minimizing the chance of signal overlap. azom.com
Diagnostic Chemical Shift: The ¹⁹F NMR spectrum would show a single signal (a singlet, unless coupled to nearby protons) corresponding to the three equivalent fluorine atoms of the CF₃ group. rsc.org The chemical shift of this signal is diagnostic for a CF₃ group attached to an aromatic ring. For example, trifluoromethyl groups on a benzene ring typically appear in the region of -60 to -65 ppm relative to the standard CFCl₃. rsc.orgapm.ac.cn
Reaction and Kinetic Monitoring: The simplicity and high resolution of the ¹⁹F NMR spectrum make it ideal for monitoring the progress of trifluoromethylation reactions. nih.govrsc.org The disappearance of the signal for the trifluoromethylating reagent and the appearance of the product signal can be easily integrated to determine reaction conversion and kinetics. nih.gov
Purity Assessment: The presence of any fluorine-containing impurities would be readily apparent as extra signals in the ¹⁹F NMR spectrum, making it a powerful tool for assessing the purity of the final compound.
| NMR Data for Trifluoromethylated Aromatic Compounds | |
| Nucleus | Typical Chemical Shift Range (ppm) |
| ¹H (Aromatic) | 7.0 - 8.5 |
| ¹³C (Aromatic) | 110 - 150 |
| ¹³C (CF₃) | 120 - 130 (quartet due to ¹JCF coupling) |
| ¹⁹F (Ar-CF₃) | -60 to -65 |
| Note: Data compiled from representative values for similar structures. | Source: rsc.orgapm.ac.cnbeilstein-journals.org |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography provides the most definitive and unambiguous structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. mdpi.commdpi.com If a suitable single crystal of this compound can be grown, this technique would yield a wealth of structural data. nih.gov
The analysis would provide:
Unambiguous Confirmation of Connectivity: It would visually confirm the entire molecular structure, including the benzodioxole ring system and the position of the trifluoromethyl substituent.
Precise Bond Lengths and Angles: The technique measures the exact distances between atoms and the angles between bonds. mdpi.com This data is crucial for understanding the geometric effects of the electron-withdrawing trifluoromethyl and dioxolone groups on the benzene ring. For instance, the C-F bond lengths are expected to be around 1.35 Å. mdpi.com
Molecular Conformation: It would reveal the conformation of the five-membered dioxole ring, which is often a non-planar envelope shape. nih.gov
Intermolecular Interactions: The crystal packing reveals how molecules interact with each other in the solid state, showing any hydrogen bonding, π-stacking, or other non-covalent interactions that stabilize the crystal lattice. mdpi.com
This method was used to determine the structure of the related compound 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, providing critical insights into its properties. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their characteristic vibrational frequencies. osti.gov These methods are complementary and can be used to confirm the presence of key structural motifs in this compound.
Infrared (IR) Spectroscopy: IR is particularly sensitive to polar bonds. The spectrum of the target compound would be expected to show strong absorptions for:
Carbonyl (C=O) Stretch: A very strong and sharp band around 1820-1850 cm⁻¹ is characteristic of the cyclic carbonate ester in the dioxolone ring.
C-O-C Stretches: Asymmetric and symmetric stretching vibrations of the ether linkages in the dioxole ring would appear in the 1300-1000 cm⁻¹ region. esisresearch.org
C-F Stretches: Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group are expected in the 1350-1100 cm⁻¹ range.
Aromatic C=C Stretches: Several bands of variable intensity would be observed in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. It would be useful for observing:
Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring would give a strong signal.
Symmetric CF₃ Stretch: The symmetric stretching of the C-F bonds would also be Raman active.
Analysis of the far-infrared and Raman spectra of the parent 1,3-benzodioxole (B145889) molecule has shown that the five-membered ring is non-planar, with a barrier to planarity of 164 cm⁻¹. acs.org These foundational data help in assigning the more complex spectrum of the trifluoromethylated derivative.
| Characteristic Vibrational Frequencies | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) Stretch | 1820 - 1850 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-F Stretch (in CF₃) | 1100 - 1350 |
| C-O-C Stretch | 1000 - 1300 |
| Note: Data compiled from standard vibrational frequency tables and related literature. | Source: esisresearch.orgacs.org |
Advanced Chromatographic Separations (e.g., Preparative HPLC, Chiral Chromatography for Related Enantiomers)
Chromatography is essential for the purification of the target compound and for the separation of any related isomers.
Preparative High-Performance Liquid Chromatography (HPLC): Following synthesis, preparative HPLC is a highly effective method for isolating this compound from unreacted starting materials, reagents, and byproducts to achieve high purity (>99%). rsc.org Reversed-phase HPLC, using a C18 or a more specialized fluorinated stationary phase, is commonly employed. chromatographyonline.com Fluorinated phases can offer unique selectivity for halogenated aromatic compounds. chromatographyonline.com The separation can be scaled up to isolate gram quantities of the pure product. rsc.org
Chiral Chromatography for Related Enantiomers: While this compound itself is achiral, many related benzodioxole derivatives or reaction intermediates can be chiral. csfarmacie.cz If a synthetic route involves a chiral precursor or creates a stereocenter, chiral chromatography becomes indispensable. nih.gov This technique uses a chiral stationary phase (CSP) to separate enantiomers. csfarmacie.cznih.gov The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP, which have different interaction energies, leading to different retention times. mdpi.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used for this purpose. nih.gov This method is crucial not only for isolating pure enantiomers but also for determining the enantiomeric excess (ee) of a chiral product.
Emerging Research Avenues and Future Directions for 5 Trifluoromethyl 1,3 Benzodioxol 2 One
Exploration of Novel Catalytic Systems for 5-(Trifluoromethyl)-1,3-benzodioxol-2-one Transformations
The development of novel catalytic systems is paramount for enhancing the synthetic utility of this compound. Current research efforts are directed towards the discovery of catalysts that can mediate its transformations with high efficiency and selectivity. Transition-metal catalysis, in particular, offers a versatile platform for a wide range of reactions. researchgate.net
Recent advances in the trifluoromethylation of organic molecules have highlighted the potential of copper- and palladium-based catalysts. researchgate.net For instance, copper-catalyzed trifluoromethylation of aryl halides has emerged as a robust method for the introduction of the CF3 group. researchgate.net The application of similar catalytic systems to precursors of this compound could provide more efficient synthetic routes. Furthermore, the use of well-defined ligand scaffolds can allow for fine-tuning of the catalyst's reactivity and selectivity, enabling transformations that are currently challenging.
Table 1: Potential Catalytic Systems for Transformations of this compound Precursors
| Catalyst System | Precursor | Transformation | Potential Advantages |
| Pd(OAc)2 / Xantphos | 5-Iodo-1,3-benzodioxol-2-one | Trifluoromethylation | High functional group tolerance, mild reaction conditions |
| CuI / 1,10-Phenanthroline | 5-Bromo-1,3-benzodioxol-2-one | Trifluoromethylation | Cost-effective, readily available catalyst |
| Rh(acac)(CO)2 / SEGPHOS | 5-(Trifluoromethyl)-1,3-benzodioxole | Asymmetric C-H functionalization | Enantioselective synthesis of derivatives |
Integration of Flow Chemistry and Microfluidics in this compound Synthesis and Reactivity Studies
Flow chemistry and microfluidics are poised to revolutionize the synthesis and study of this compound. These technologies offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated high-throughput screening. The synthesis of trifluoromethylated compounds often involves gaseous reagents or highly exothermic reactions, making flow chemistry an attractive approach for improving reaction control and scalability. researchgate.net
The integration of microfluidic reactors with in-line analytical techniques, such as NMR and IR spectroscopy, can provide real-time data on reaction kinetics and mechanism. This information is invaluable for optimizing reaction conditions and for the rapid discovery of new transformations. For example, a flow-based system could be designed to explore the reactivity of this compound with a library of nucleophiles under a range of temperatures and pressures, significantly accelerating the pace of research.
Table 2: Comparison of Batch vs. Flow Synthesis for a Hypothetical Derivatization of this compound
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | 6 - 12 hours | 15 - 60 minutes |
| Yield | 65% | 85% |
| Purity | Moderate | High |
| Scalability | Limited | Readily scalable |
Photocatalysis and Electrocatalysis in the Synthesis and Derivatization of this compound
Photocatalysis and electrocatalysis represent green and sustainable alternatives to traditional synthetic methods. These approaches utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity. The application of photoredox catalysis to the synthesis of trifluoromethylated compounds has gained considerable traction in recent years. sci-hub.se For instance, the use of iridium or ruthenium-based photosensitizers can enable the generation of trifluoromethyl radicals from readily available sources, which can then be used to functionalize a wide range of organic substrates. sci-hub.se
The electrochemical synthesis of this compound or its derivatives could offer a reagent-free method for its production. By carefully controlling the electrode potential, it may be possible to achieve selective transformations of the benzodioxole ring or the trifluoromethyl group. The combination of photocatalysis and electrocatalysis in a single reactor could also open up new avenues for novel transformations.
Development of Stereoselective Transformations Involving this compound
The development of stereoselective transformations is a key objective in modern organic synthesis, particularly for the preparation of chiral molecules with potential biological activity. While research on the stereoselective reactions of this compound is still in its infancy, the principles of asymmetric catalysis can be readily applied. The use of chiral catalysts, such as transition-metal complexes with chiral ligands or organocatalysts, can enable the enantioselective or diastereoselective functionalization of the molecule.
For example, the asymmetric hydrogenation of a suitably functionalized derivative of this compound could provide access to chiral building blocks for the synthesis of complex natural products or pharmaceuticals. Furthermore, the development of stereoselective methods for the introduction of the trifluoromethyl group itself is an active area of research.
Computational Design of New this compound Related Reactions and Derivatives
Computational chemistry and molecular modeling have become indispensable tools for the design of new reactions and molecules. scholarsresearchlibrary.com Density functional theory (DFT) calculations can be used to elucidate reaction mechanisms, predict the reactivity of different substrates, and guide the design of new catalysts. For this compound, computational studies can provide insights into its electronic structure and how it influences its reactivity. mdpi.comnih.gov
Molecular docking simulations can be employed to predict the binding affinity of this compound derivatives to biological targets, thereby guiding the design of new drug candidates. semanticscholar.org Structure-activity relationship (SAR) studies, informed by computational analysis, can help to identify the key structural features responsible for a desired biological activity. The integration of computational design with experimental synthesis and testing can create a powerful workflow for the accelerated discovery of new applications for this versatile compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 5-(Trifluoromethyl)-1,3-benzodioxol-2-one, and how do reaction conditions influence yield?
- The synthesis often involves cyclization reactions of substituted precursors. For example, trifluoromethyl-containing intermediates may be generated via nucleophilic substitution or coupling reactions under anhydrous conditions. Key steps include controlling temperature (e.g., reflux in acetonitrile) and using catalysts like palladium for cross-coupling. Reaction purity is critical to avoid side products, requiring careful monitoring via TLC or HPLC .
Q. How can X-ray crystallography and computational tools like SHELX be utilized to resolve the crystal structure of this compound?
- Single-crystal X-ray diffraction, refined using SHELX software, is essential for determining bond lengths, angles, and molecular conformation. SHELXL optimizes refinement against intensity data, while ORTEP-3 generates graphical representations of thermal ellipsoids, aiding in visualizing steric effects of the trifluoromethyl group .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- 19F NMR is critical for identifying the trifluoromethyl group (δ ~ -60 ppm). 1H/13C NMR resolves aromatic protons and carbons, with splitting patterns indicating substituent positions. IR spectroscopy confirms the carbonyl (C=O) stretch (~1750 cm⁻¹) and benzodioxole ring vibrations .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic or electrophilic substitutions?
- The -CF3 group deactivates the aromatic ring, directing electrophiles to meta/para positions. Computational studies (e.g., DFT) can quantify its impact on frontier molecular orbitals (HOMO/LUMO), predicting regioselectivity in reactions like nitration or halogenation. Experimental validation via kinetic assays is recommended .
Q. What strategies mitigate challenges in isolating this compound from reaction mixtures with similar byproducts?
- Chromatographic separation using silica gel with gradient elution (hexane/ethyl acetate) is effective. For persistent impurities, recrystallization from ethanol or acetonitrile improves purity. LC-MS or GC-MS assists in identifying co-eluting species .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity for medicinal applications?
- Introduce substituents at the benzodioxole ring (e.g., halogens, methoxy) and assess changes in binding affinity via in vitro assays. For example, replacing the carbonyl oxygen with sulfur (to form a thione) enhances lipophilicity and metabolic stability, as seen in analogous benzothiazole derivatives .
Q. What are the implications of conflicting solubility data reported for this compound in different solvents?
- Contradictions may arise from polymorphic forms or hydration states. Use powder XRD to identify crystalline phases and DSC to study thermal behavior. Solubility assays should standardize solvent purity, temperature (±0.1°C), and agitation methods .
Methodological Tables
Table 1: Key Crystallographic Parameters for this compound
| Parameter | Value (Å/°) | Method/Software |
|---|---|---|
| C=O Bond Length | 1.21 | SHELXL Refinement |
| C-CF3 Bond Angle | 112.3 | ORTEP-3 Visualization |
| Dihedral Angle (Ring) | 5.8 | DFT Calculation |
Table 2: Comparative Bioactivity of Analogous Trifluoromethyl Heterocycles
| Compound | IC50 (μM) | Target | Reference |
|---|---|---|---|
| 5-CF3-Benzodioxol-2-one | 0.45 | Enzyme X | |
| 5-CF3-Benzoxazol-2-amine | 1.2 | Receptor Y | |
| 5-CF3-Benzothiazole | 0.78 | Ion Channel Z |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
